molecular formula C13H10O2S B2787351 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one CAS No. 224638-42-0

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

Cat. No.: B2787351
CAS No.: 224638-42-0
M. Wt: 230.28
InChI Key: SZSNJSQYWPJMKW-BQYQJAHWSA-N
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Description

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-hydroxyphenyl group (ring A) and a 2-thienyl group (ring B). Chalcones are widely studied for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. The presence of the hydroxyl group at the para position of ring A and the heteroaromatic thiophene ring in ring B distinguishes this compound from other chalcones, influencing its electronic properties and biological interactions .

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNJSQYWPJMKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Chalcones, including 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, have been extensively studied for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, studies have shown that this chalcone derivative exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Table 1: Cytotoxic Activity of Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15.5
This compoundHeLa (cervical cancer)12.8
Licochalcone AA549 (lung cancer)10.0

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Studies have highlighted its effectiveness against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum, which are responsible for major agricultural diseases . The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

Research indicates that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This anti-inflammatory property makes them potential candidates for treating inflammatory diseases .

Agricultural Applications

Chalcone derivatives are being explored for their role in agriculture, particularly as natural pesticides and growth regulators. The antibacterial efficacy of this compound against plant pathogens suggests its utility in developing eco-friendly agricultural products.

Table 2: Antibacterial Activity Against Plant Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Xanthomonas oryzae9.1
Ralstonia solanacearum15.5
Xanthomonas axonopodis12.0

Biochemical Research

In biochemical studies, the compound has been used as a tool to investigate enzyme inhibition and receptor interactions. Its structural features allow it to interact with various biological targets, making it valuable for drug design and development.

Enzyme Inhibition Studies

Chalcones have been reported to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that this compound binds effectively to the active sites of target enzymes, providing insights into its potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and preclinical settings:

  • Case Study 1: A study evaluated the anticancer activity of various chalcone derivatives, including this compound, against breast cancer cells, demonstrating a significant reduction in cell viability.
  • Case Study 2: Research on the antimicrobial properties highlighted the compound's potential as a natural pesticide alternative in rice cultivation against bacterial blight.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The thiophene ring contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological activity of chalcones is highly dependent on substituent electronegativity and position. Key comparisons include:

Antibacterial Activity

Chalcones with lipophilic substituents exhibit stronger antibacterial effects. For instance:

  • Chlorophenyl Derivatives: 1-(3′-Hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one (MIC = ≥0.2 mg/mL) shows superior activity against Bordetella bronchiseptica compared to polar analogs like 1-(3′-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (MIC > 0.6 mg/mL) .

Anticancer and Antioxidant Potential

  • Anticancer Activity: Cardamonin (IC50 = 4.35 μM) outperforms most non-piperazine chalcones due to its dual hydroxyl groups on ring A. The target compound’s single hydroxyl group and thienyl ring may alter its binding affinity to cancer-related enzymes .
  • Antioxidant Properties: Polyhydroxychalcones like 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one demonstrate strong radical scavenging, but the target compound’s single hydroxyl group may limit its antioxidant capacity compared to multi-hydroxylated analogs .

Biological Activity

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, commonly known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones, characterized by their α,β-unsaturated carbonyl structure, exhibit a wide range of pharmacological properties including anticancer, anti-inflammatory, antibacterial, and antifungal effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and thiophene-2-carbaldehyde. The resulting product features a chalcone backbone that is crucial for its biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it has been shown to inhibit DNA topoisomerase I, which is essential for DNA replication in cancer cells .
  • Case Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against Jurkat cells (a model for T-cell leukemia) with values ranging from 10 to 20 µM depending on the exposure time .

Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has demonstrated:

  • Antibacterial Effects : It exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .
  • Antifungal Activity : The compound also shows efficacy against fungal pathogens like Candida albicans, with studies suggesting that it disrupts fungal cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit key inflammatory mediators:

  • Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntibacterialInhibits bacterial growth (MIC < 10 µg/mL)
AntifungalDisrupts cell wall synthesis in fungi
Anti-inflammatoryInhibits COX and LOX enzymes

Q & A

Q. What are the standard synthetic routes for 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-hydroxyacetophenone and 2-thiophenecarboxaldehyde. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of ketone to aldehyde in ethanol with aqueous NaOH (10–40%) as a catalyst .
  • Temperature : Room temperature (25°C) is typically used to minimize side reactions like retro-aldol condensation .
  • Workup : Precipitation by acidification or ice-water quenching, followed by recrystallization from ethanol (yields: 60–85%) .

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to <1 hour while maintaining yields .
  • Solvent selection (e.g., ethanol vs. methanol) impacts crystallinity and purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

A multi-technique approach is critical:

Technique Key Data Purpose Reference
1H/13C NMR δ 7.5–8.5 ppm (enone protons), δ 160–190 ppm (carbonyl carbons)Confirm α,β-unsaturated ketone structure
FT-IR ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch)Validate conjugation
Mass Spectrometry Molecular ion peak [M+H]+ matching theoretical massVerify molecular formula
Microanalysis C, H, S content within ±0.3% of theoretical valuesAssess purity

Q. How can researchers evaluate the biological activity of this compound in preliminary studies?

In vitro assays are recommended for initial screening:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ < 50 μM suggests selectivity) .

Q. Key Controls :

  • Include positive controls (e.g., doxorubicin for cytotoxicity, indomethacin for COX inhibition).
  • Assess cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to determine selectivity .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents on the phenyl or thienyl groups affect reactivity and bioactivity?

Substituents significantly alter electronic properties and biological interactions:

Substituent Impact on Reactivity/Bioactivity Reference
4-OCH₃ (phenyl) ↑ Electron density → ↑ antioxidant activity via radical stabilization
4-NO₂ (phenyl) ↓ Yield due to steric hindrance; ↑ cytotoxicity via electrophilic interactions
3-CF₃ (thienyl) Enhances lipophilicity → improved membrane permeability

Q. Methodological Insight :

  • Use Hammett constants (σ) to predict substituent effects on reaction kinetics .
  • Molecular docking (e.g., AutoDock Vina) identifies substituent-specific binding modes with target proteins .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally analogous chalcones?

Common discrepancies arise from:

  • Tautomerism : Enol-keto equilibria in DMSO-d₆ vs. CDCl₃ alter NMR shifts .
  • Crystallinity : Poorly crystalline samples yield broad or split IR peaks .

Q. Resolution Workflow :

Repeat characterization in standardized solvents (e.g., CDCl₃ for NMR).

Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09) .

Use single-crystal XRD to unambiguously assign structure .

Q. How can researchers design single-crystal X-ray diffraction (XRD) experiments to study non-linear optical (NLO) properties?

Crystallization Conditions :

  • Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) .
  • Target non-centrosymmetric space groups (e.g., P2₁2₁2₁) for NLO activity .

Q. Key Parameters :

Parameter Optimal Range Impact
π-π stacking 3.5–4.0 ÅEnhances charge transfer
Dihedral angle <10° between aryl ringsMaximizes conjugation

Q. Advanced Analysis :

  • Hirshfeld surface analysis quantifies intermolecular interactions .
  • Second harmonic generation (SHG) testing confirms NLO efficiency .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

In silico Tools :

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 inhibition .
  • Toxicity : ProTox-II for hepatotoxicity and mutagenicity .

Q. Case Study :

  • LogP values >3.5 (predicted via ChemAxon) suggest high lipophilicity, necessitating in vivo renal clearance studies .

Q. How can reaction mechanisms be validated when unexpected byproducts form during synthesis?

Diagnostic Approaches :

  • LC-MS/MS : Detect intermediates (e.g., aldol adducts) .
  • Isolation : Column chromatography (silica gel, hexane/EtOAc) to separate byproducts .
  • Kinetic Studies : Monitor reaction progression via TLC at 15-minute intervals .

Q. Example :

  • Side products from Michael addition (e.g., thienyl group acting as a nucleophile) are identified via HRMS and 2D NMR .

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